![molecular formula C18H19N3 B14225254 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- CAS No. 827322-96-3](/img/structure/B14225254.png)
3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- is a complex organic compound with a unique structure that combines a pyridine ring, a carbonitrile group, and a piperidine moiety substituted with a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridinecarbonitrile precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridinecarbinols.
科学的研究の応用
3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-Cyanopyridine: A simpler analog with a pyridine ring and a nitrile group.
2-Chloro-3-pyridinecarbonitrile: Contains a chlorine substituent, offering different reactivity.
6-Amino-3-pyridinecarbonitrile: Contains an amino group, providing different biological activity.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- is unique due to its complex structure, which combines multiple functional groups and a piperidine moiety
特性
CAS番号 |
827322-96-3 |
|---|---|
分子式 |
C18H19N3 |
分子量 |
277.4 g/mol |
IUPAC名 |
6-[3-(3-methylphenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3/c1-14-4-2-5-16(10-14)17-6-3-9-21(13-17)18-8-7-15(11-19)12-20-18/h2,4-5,7-8,10,12,17H,3,6,9,13H2,1H3 |
InChIキー |
IVTPBXAODLOBCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
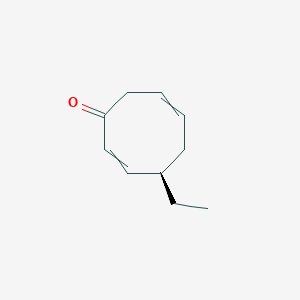
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
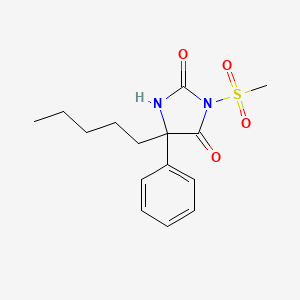
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
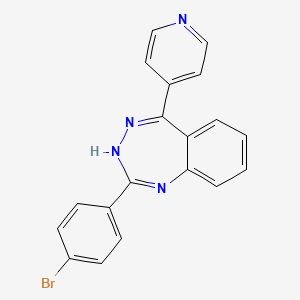
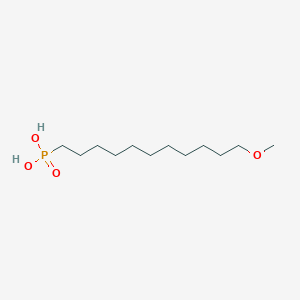

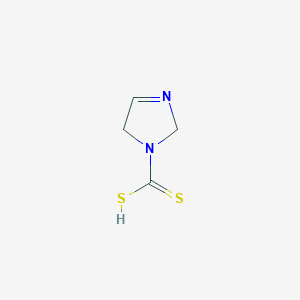
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
